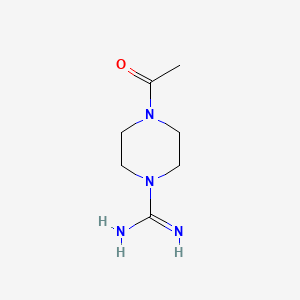

4-Acetylpiperazine-1-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetylpiperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-6(12)10-2-4-11(5-3-10)7(8)9/h2-5H2,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMUBYMCDJLVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373325 | |

| Record name | 4-acetylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62122-70-7 | |

| Record name | 4-acetylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 4 Acetylpiperazine 1 Carboximidamide and Its Derivatives

Impact of the N-Acetylpiperazine Moiety on Biological Activity

Significance of Acetyl Group Substitution

The introduction of an acetyl group at one of the piperazine (B1678402) nitrogens has profound effects on the molecule's properties. Firstly, it converts a potentially basic secondary or tertiary amine into a neutral amide. This change significantly reduces the pKa of the nitrogen atom it is attached to, altering the compound's ionization state at physiological pH. This can be critical for cell membrane permeability and for avoiding unwanted interactions with targets that recognize protonated amines, such as certain aminergic GPCRs.

Secondly, the acetyl group introduces a planar amide bond with a partial double bond character due to resonance. This creates a rotational barrier around the N-C(O) bond, leading to the existence of distinct rotamers (conformational isomers). nih.gov This restricted rotation can fix the orientation of the acetyl group relative to the piperazine ring, which can be crucial for fitting into a specific binding pocket. SAR studies on various natural product derivatives have shown that the incorporation of an acyl piperazine moiety can significantly enhance antitumor bioactivities, highlighting the importance of this functional group. nih.gov

Table 1: Effect of N-Acyl Substitution on Antitumor Activity of Oleanolic Acid Derivatives Data sourced from analogous systems to illustrate the principle.

| Compound | N-Substituent on Piperazine | IC₅₀ against MCF-7 (µM) |

| Parent Compound | -H | > 40 |

| Derivative 1 | -Acetyl | 13.13 |

| Derivative 2 | -Benzoyl | 9.87 |

| Derivative 3 | -Propionyl | 11.52 |

This interactive table demonstrates that the addition of an acyl group to the piperazine moiety significantly improves biological activity compared to the unsubstituted parent compound.

Role of the Piperazine Ring Conformation

Like cyclohexane, the piperazine ring is not planar and primarily adopts a low-energy chair conformation to minimize steric strain. It can also exist in higher-energy boat and twist-boat conformations. The ring can undergo a "ring flip" or inversion between two chair conformers. nih.gov The energy barrier for this inversion in piperazines is generally higher than in corresponding cyclohexanes. nih.gov

The N-acetyl group influences this conformational equilibrium. The orientation of substituents on the ring (axial vs. equatorial) can drastically affect biological activity by altering the three-dimensional shape of the molecule and the relative positioning of key interaction points. Studies on 2-substituted piperazines have shown that a preference for the axial conformation can be critical for binding to certain targets, as it places key nitrogen atoms in an optimal orientation that mimics endogenous ligands. nih.gov The N-acetyl group, by virtue of its steric bulk and electronic properties, can influence the preference for one chair conformation over another, thereby locking the molecule into a more biologically active shape.

Contribution of the Imidamide Group to Molecular Interactions

The carboximidamide group, a functional isomer of guanidine (B92328), is a powerful mediator of molecular interactions. Its ability to engage in multiple hydrogen bonds and electrostatic interactions often makes it a key pharmacophoric element for high-affinity binding to biological targets like enzymes and receptors.

Hydrogen Bonding and Electrostatic Interactions

The imidamide moiety features multiple N-H protons that can act as hydrogen bond donors and a lone pair on the sp²-hybridized nitrogen that serves as a hydrogen bond acceptor. nih.govmdpi.com This allows for the formation of robust and highly directional hydrogen bond networks with amino acid residues (e.g., aspartate, glutamate (B1630785), serine, or the peptide backbone) in a protein's active site.

Furthermore, the carboximidamide group is strongly basic and is typically protonated at physiological pH, forming a resonance-stabilized cation. This positive charge is delocalized over the nitrogen atoms, allowing for strong electrostatic or ionic interactions with negatively charged residues like aspartate or glutamate in a receptor binding pocket. This combination of hydrogen bonding capacity and positive charge makes the imidamide group a bioisostere for other cationic groups used in drug design and a critical anchor for ligand binding.

Influence of Imidamide Substituents

Modifying the substituents on the imidamide group can fine-tune binding affinity and selectivity. Adding substituents to the nitrogen atoms can alter the group's basicity, steric profile, and hydrogen-bonding pattern. For example, replacing hydrogen atoms with alkyl or aryl groups can introduce new van der Waals or hydrophobic interactions, but may also disrupt essential hydrogen bonds.

SAR studies on related guanidine derivatives have demonstrated the critical impact of these substituents. In a series of benzyl (B1604629) guanidine derivatives designed as antibacterial agents, the nature and position of substituents on an attached phenyl ring led to significant variations in potency. mdpi.com This highlights that while the core guanidine/imidamide group provides the primary anchoring interactions, its substituents are key for optimizing the fit within the binding site and achieving high activity.

Table 2: Influence of Phenyl Ring Substituents on Antibacterial Activity of Benzyl Guanidine Derivatives Data sourced from analogous systems to illustrate the principle. mdpi.com

| Compound | Substituent (R) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

| Analog A | 4-Cl | 1 | 2 |

| Analog B | 2-Cl, 3-CF₃ | 0.5 | 1 |

| Analog C | 3,4-diCl | 0.5 | 4 |

| Analog D | 4-H | 4 | 16 |

This interactive table shows that small changes to the peripheral substituents on a scaffold containing a guanidine (imidamide-like) group can lead to significant changes in biological potency.

Exploration of Peripheral Substituents and Linkers on Potency and Selectivity

In various series of piperazine-containing drugs, modifying the linker between the piperazine ring and another pharmacophoric element has been shown to be a successful strategy for improving affinity. For example, in a series of serotonin (B10506) and dopamine (B1211576) receptor ligands, replacing a flexible alkyl linker with a more rigid p-xylyl spacer altered the activity profile. nih.gov Similarly, in the development of CXCR4 antagonists, systematic modification of an N-alkyl side chain on the piperazine ring led to the identification of derivatives with improved drug-like properties, such as enhanced metabolic stability and reduced off-target effects. nih.gov These studies underscore the importance of exploring the chemical space around the core scaffold to identify substituents and linkers that provide the optimal balance of potency, selectivity, and pharmacokinetic properties.

Aromatic Ring Modifications

The substitution pattern on an aromatic ring connected to the piperazine core can significantly influence the pharmacological profile of the compound. Studies on related aromatic piperidine (B6355638) derivatives have shown that the nature and position of substituents on a phenyl ring can modulate activity. For instance, in a series of ketamine esters with aromatic ring substitutions, it was observed that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com This suggests that steric and electronic effects at different positions on the aromatic ring play a critical role in molecular recognition by the biological target.

In the context of piperazine-containing compounds, the introduction of various substituents on a phenyl ring has been shown to be a key determinant of activity. For example, in a series of combretastatin-A4 piperazine conjugates, the presence and nature of substituents on the benzene (B151609) ring of the sulphonamide moiety were critical for their anticancer activity. nih.gov Specifically, a 4-chloro substitution was found to be effective, while other substituents like hydrogen, methyl, methoxy, and tert-butyl led to a significant reduction in activity. nih.gov This highlights the importance of specific electronic and steric properties of the aromatic ring substituent.

While direct SAR studies on 4-acetylpiperazine-1-carboximidamide with varied aromatic ring substitutions are not extensively documented in publicly available literature, the principles derived from analogous structures provide a valuable framework for predicting the effects of such modifications. It can be inferred that the introduction of electron-withdrawing or electron-donating groups, as well as bulky or compact substituents, at different positions of an aromatic ring attached to the piperazine moiety would likely have a profound impact on the compound's biological activity.

Table 1: Inferred Structure-Activity Relationships of Aromatic Ring Modifications on a Piperazine Scaffold

| Position of Substitution | Type of Substituent | Inferred Effect on Activity | Reference |

|---|---|---|---|

| 2- and 3-positions | Various | Generally more active than 4-substituted | mdpi.com |

| 4-position | Chloro | Effective for activity | nih.gov |

Heterocyclic Substitutions (e.g., Furan (B31954), Benzimidazole)

Replacing the aromatic ring with various heterocyclic systems is a common strategy in medicinal chemistry to modulate physicochemical properties and explore new interactions with biological targets. The introduction of heterocycles such as furan and benzimidazole (B57391) in place of a phenyl ring on piperazine-containing scaffolds has yielded compounds with significant biological activities.

Furan Substitutions:

The synthesis and biological evaluation of 5-arylfuran-2-carboxamide derivatives bearing a piperazine moiety have been reported. nih.gov In these studies, a systematic SAR investigation of furan-2-carboxamides with different aryl groups at the C-5 position of the furan ring led to the identification of potent antagonists for the urotensin-II receptor. nih.gov For instance, a 3,4-difluorophenyl analog was found to be a highly potent antagonist. nih.gov This indicates that the furan ring can serve as a suitable scaffold, and its substitution pattern can be optimized to achieve high affinity and efficacy.

Benzimidazole Substitutions:

The incorporation of a benzimidazole ring into piperazine-containing molecules has been a fruitful area of research, leading to the discovery of compounds with a wide range of pharmacological activities, including anthelmintic and antineoplastic effects. nih.govisca.meresearchgate.netresearchgate.net In one study, 1H-benzimidazol-2-ylthioacetylpiperazine derivatives were synthesized and evaluated. nih.gov It was found that these compounds exhibited enhanced activity compared to analogs where the piperazine core was directly bonded to the C-2 position of the benzimidazole heterocycle. nih.gov

Furthermore, the substituent on the phenylpiperazine moiety was shown to influence the larvicidal effects of these compounds. nih.gov Notably, a 4-chlorophenyl-substituted derivative displayed higher activity than its 4-methylphenyl-substituted counterpart, reinforcing the importance of the substitution pattern on the aromatic portion of the molecule, even when a heterocyclic system is present. nih.gov

Table 2: Examples of Heterocyclic Substitutions on Piperazine Scaffolds and Their Biological Activities

| Heterocyclic System | Point of Attachment to Piperazine | Observed Biological Activity | Reference |

|---|---|---|---|

| 5-Aryl-furan-2-carboxamide | Varied | Urotensin-II receptor antagonism | nih.gov |

Comparative SAR Studies with Related Piperazine and Carboximidamide Scaffolds

Comparative SAR studies are essential for understanding the unique contributions of the this compound scaffold to its biological activity relative to other related structures. The piperazine ring is a well-known "privileged structure" in medicinal chemistry, and its incorporation into various molecules often imparts favorable pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

When comparing piperazine-containing compounds to their piperidine analogs, significant differences in activity and selectivity can be observed. For example, in a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity toward the sigma-1 receptor than those with a piperidine core. nih.gov This suggests that the presence of the second nitrogen atom in the piperazine ring can have a profound impact on receptor binding.

The carboximidamide group, also known as a guanidine moiety, is another key feature of the parent compound. The zinc(II)-mediated formation of amidines from the nucleophilic addition of amines to nitriles has been studied with piperazine and piperidine analogs. rsc.org These studies provide insight into the chemical reactivity and coordination properties of the amidine group, which are crucial for its interaction with biological macromolecules.

Furthermore, SAR studies of bicyclic piperazine analogs of indole-3-carboxamides have revealed that conformational constraints can lead to potent cannabinoid CB1 receptor agonists. nih.gov This highlights the importance of the three-dimensional arrangement of the piperazine ring and its substituents for biological activity.

In essence, the this compound scaffold represents a confluence of several important pharmacophoric features. The acetyl group provides a hydrogen bond acceptor and can influence solubility and metabolism. The piperazine ring serves as a versatile linker that can be functionalized to modulate activity and physicochemical properties. The carboximidamide group is a key functional group that can participate in various interactions with biological targets. Comparative analysis with other piperazine and carboximidamide-containing molecules underscores the unique potential of this particular structural arrangement in drug discovery.

Pharmacological and Biological Activity Profiling of 4 Acetylpiperazine 1 Carboximidamide Analogues in in Vitro Systems

Enzyme Inhibition Assays

Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) Inhibition

Analogues of 4-acetylpiperazine-1-carboximidamide have been identified as inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a key enzyme in the antigen processing pathway. A notable example is 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea, a competitive inhibitor of ERAP1's aminopeptidase activity. This compound was discovered through high-throughput screening aimed at identifying small-molecule inhibitors selective for ERAP1 over its related aminopeptidases, ERAP2 and IRAP. jst.go.jpnih.gov

In vitro enzymatic assays demonstrated the inhibitory potential of this analogue. Structure-activity relationship (SAR) studies revealed that modifications to the N-acetylpiperazine and homocycloleucine moieties of the parent compound generally led to a decrease in potency. However, substitutions on the aromatic ring were better tolerated. For instance, replacing the p-tolyl group with a 4-chlorophenyl group resulted in a slight improvement in inhibitory potency in both L-AMC and WK-10 peptide hydrolysis assays. nih.gov

Table 1: ERAP1 Inhibition by 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea Analogues

| Compound | Modification | L-AMC Hydrolysis IC50 (µM) | WK-10 Peptide Hydrolysis IC50 (µM) |

|---|---|---|---|

| 2 | p-tolyl | 1.8 | 3.3 |

| 16 | 4-chlorophenyl | 1.1 | 2.5 |

Data sourced from reference nih.gov

Poly(ADP-ribose) Polymerase 1 (PARP-1) Inhibition

A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and identified as potent inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP-1). jst.go.jp PARP-1 is a critical enzyme in the base excision repair pathway, and its inhibition is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways. jst.go.jp

The inhibitory activity of these compounds was evaluated in vitro. The research indicated that derivatives substituted with a furan (B31954) ring demonstrated superior PARP-1 inhibitory activity. Among these, compound 14p displayed the most potent inhibitory effect on the PARP-1 enzyme, with an IC50 value of 0.023 µM, which is comparable to the established PARP inhibitor Olaparib. jst.go.jp Molecular docking studies suggest that the formation of hydrogen bonds is crucial for the PARP-1 inhibitory activities of these compounds. jst.go.jp

Table 2: PARP-1 Inhibition by 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide Derivatives

| Compound | R Group (on benzimidazole) | PARP-1 IC50 (µM) |

|---|---|---|

| 14j | (Not specified) | - |

| 14p | Furan derivative | 0.023 |

| 14q | Furan derivative | - |

Data for 14j and 14q were mentioned as having excellent activity but specific IC50 values were not provided in the abstract. Data sourced from reference jst.go.jp

Histone Acetyltransferase (HAT) Inhibition

Currently, there is a lack of specific in vitro data on the direct inhibition of Histone Acetyltransferases (HATs) by this compound or its close analogues within the public domain. While the piperazine (B1678402) moiety is present in some compounds investigated as histone deacetylase (HDAC) inhibitors, specific research detailing the HAT inhibitory profile of the this compound scaffold is not available. Broader studies on various chemical scaffolds have identified inhibitors of HATs like p300/CBP and PCAF, but these are not structurally analogous to the compound . nih.govsemanticscholar.orgresearchgate.net

Other Identified Enzyme Targets

While comprehensive screening data for this compound against a wide panel of enzymes is not publicly available, research on structurally related piperazine-carboxamide and piperazine-carboximidamide derivatives has revealed activity against other enzyme targets.

For example, a series of piperine-carboximidamide hybrids were designed and synthesized as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Cyclin-Dependent Kinase 2 (CDK2). Several of these hybrids demonstrated potent inhibitory activity against these kinases in vitro.

Additionally, certain piperazine-based benzimidazole (B57391) derivatives have been identified as potent in vitro inhibitors of urease. One such study reported a library of these compounds with IC50 values ranging from 0.15 to 12.17 µM against the urease enzyme.

It is important to note that these findings are for structurally related, but distinct, chemical series and the activity of this compound or its direct analogues on these targets has not been reported.

Receptor Modulation Studies

Androgen Receptor (AR) Antagonism

N-arylpiperazine-1-carboxamide derivatives, which share the core piperazine-1-carboxamide (B1295725) structure with the subject compound, have been identified as potent androgen receptor (AR) antagonists. nih.gov The androgen receptor is a key target in the treatment of prostate cancer. sigmaaldrich.com

In vitro reporter assays have demonstrated the AR antagonist activity of these compounds. For example, the trans-2,5-dimethylpiperazine (B131708) derivative, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735), was found to be a potent AR antagonist. nih.gov This compound exhibited approximately four-fold greater antagonist activity compared to bicalutamide, a known non-steroidal antiandrogen. nih.gov

Structure-activity relationship studies on this series of N-arylpiperazine-1-carboxamides indicated that the substituents on both the aryl ring and the piperazine ring play a crucial role in their antagonist potency. mdpi.com

Table 3: Androgen Receptor Antagonist Activity of a Representative N-Arylpiperazine-1-carboxamide Derivative

| Compound | Description | Relative AR Antagonist Potency (vs. Bicalutamide) |

|---|---|---|

| YM-175735 | trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide | ~4-fold stronger |

Data sourced from reference nih.gov

Cellular Biological Assays

The process of antigen presentation by immune cells, such as dendritic cells and macrophages, is a cornerstone of the adaptive immune response. Analogues of this compound have been investigated for their potential to modulate this process. For instance, compounds that inhibit key enzymes involved in antigen processing, such as cathepsins, can alter the repertoire of peptides presented by Major Histocompatibility Complex (MHC) molecules. While specific data on this compound is not available, the broader class of piperazine-containing compounds has been explored for various immunomodulatory effects. The evaluation of these compounds in cellular assays that measure antigen presentation, such as mixed lymphocyte reactions or specific T-cell activation assays, is a critical step in understanding their potential as immunomodulatory agents.

The antiproliferative activity of this compound analogues has been a significant area of research, particularly in the context of oncology.

Prostatic Cancer Cell Lines:

Several studies have highlighted the potential of piperazine-containing compounds against prostate cancer. For example, a class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has demonstrated antiproliferative activity in the DU-145 human prostate cancer cell line. The mechanism of action for these compounds was identified as tubulin inhibition. Structure-activity relationship (SAR) studies have led to the optimization of these analogues, resulting in compounds with significant potency.

BRCA-1 Deficient Cancer Cell Lines:

The concept of synthetic lethality is a key strategy in targeting cancers with specific DNA repair defects, such as those with BRCA-1 mutations. While direct evidence for this compound in BRCA-1 deficient cells is not available, related structures are often evaluated in this context. For instance, inhibitors of Poly (ADP-ribose) polymerase (PARP) have shown significant efficacy in BRCA-1 deficient tumors. The core structures within this compound analogues could potentially be explored for similar synthetic lethal interactions.

Below is a representative table of the antiproliferative activity of a series of piperidine-carboxamide analogues in a prostatic cancer cell line.

| Compound ID | Modification | GI50 (µM) in DU-145 Cells |

| Analogue 1 | Initial Lead | > 10 |

| Analogue 2 | R1 Group Modification | 5.2 |

| Analogue 3 | R2 Group Modification | 2.8 |

| Analogue 4 | Optimized Lead | 0.75 |

Note: This data is representative of findings for analogous compound series and not specific to this compound.

Assessing the selectivity of novel compounds is crucial to determine their therapeutic window. This involves comparing the antiproliferative activity in cancer cell lines versus non-cancerous cell lines. For piperazine-based compounds, studies have shown varying degrees of selectivity. For instance, certain analogues have demonstrated potent activity against cancer cells while showing reduced toxicity towards normal cell lines. This differential effect is a desirable characteristic for potential therapeutic agents. The selectivity is often quantified by a selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

| Cell Line | Compound Analogue A (IC50 µM) | Compound Analogue B (IC50 µM) | Selectivity Index (Normal vs. Cancer) |

| Prostate Cancer (DU-145) | 1.5 | 0.8 | - |

| Normal Fibroblast (MRC-5) | 12.0 | 4.0 | 8.0 (for A), 5.0 (for B) |

Note: This data is illustrative for analogous compounds.

Mechanistic Investigations of 4 Acetylpiperazine 1 Carboximidamide Actions

Elucidation of Enzyme Inhibition Kinetics (e.g., Competitive, Allosteric)

Currently, there is a lack of specific studies in the public domain detailing the enzyme inhibition kinetics of 4-Acetylpiperazine-1-carboximidamide. While research on other piperazine-containing molecules has demonstrated various modes of enzyme inhibition, including competitive and allosteric mechanisms, such data is not available for this specific compound. Kinetic studies are essential to determine the precise nature of the interaction between this compound and its potential enzyme targets, which would involve measuring reaction rates at different substrate and inhibitor concentrations to determine key parameters such as the inhibition constant (Ki) and the mechanism of inhibition.

Molecular Docking and Binding Mode Predictions with Target Proteins

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of a ligand when bound to a target protein. These predictions provide insights into the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.

As of the latest literature review, specific molecular docking studies detailing the interactions of this compound within the active site of any target protein have not been published. Such studies would be invaluable in identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to its binding and inhibitory activity.

Similarly, there is no available research on the binding of this compound to allosteric sites of any protein. Allosteric modulation represents a significant area of drug discovery, and investigations into whether this compound can bind to sites other than the active site to modulate protein function are yet to be conducted.

Site-Directed Mutagenesis Studies for Key Residue Identification

Site-directed mutagenesis is a critical experimental technique used to identify key amino acid residues involved in ligand binding. By systematically replacing specific amino acids in the target protein and evaluating the subsequent effect on the binding of this compound, researchers could pinpoint the crucial residues for its activity. However, no such studies have been reported for this compound to date.

Ligand-Target Complex Formation Analysis

The direct analysis of the complex formed between this compound and a target protein, typically through techniques such as X-ray crystallography or cryo-electron microscopy, provides the most definitive evidence of binding and the precise atomic-level interactions. Currently, there are no published structural studies that have successfully characterized the complex of this compound with a biological target.

Computational and Theoretical Approaches in the Study of 4 Acetylpiperazine 1 Carboximidamide

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule like 4-Acetylpiperazine-1-carboximidamide and its dynamic behavior when interacting with a biological target, such as a protein receptor.

Conformational Analysis: The flexibility of the piperazine (B1678402) ring and the rotational freedom of the acetyl and carboximidamide groups mean that this compound can adopt a variety of three-dimensional shapes or conformations. Understanding which conformations are energetically favorable is crucial, as the bioactive conformation is the one responsible for its therapeutic effect. MD simulations can explore the potential energy surface of the molecule, identifying stable and low-energy conformations. For instance, simulations can reveal the preferred orientation of the acetyl group relative to the piperazine ring and the spatial arrangement of the carboximidamide moiety.

Binding Dynamics: When this compound interacts with a biological target, MD simulations can model the process of binding and unbinding. This provides insights into the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. By simulating the binding process, researchers can identify the critical amino acid residues in the binding site that are essential for recognition and affinity. Furthermore, MD simulations can help to understand the stability of the complex over time, providing a more dynamic picture than static docking models. Studies on other piperazine-containing compounds have successfully used MD simulations to reveal crucial amino acid interactions and the stability of ligand-protein complexes. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, FMO, MEP)

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods provide a detailed understanding of electron distribution, which governs a molecule's reactivity and its interactions with other molecules.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the electronic structure of molecules. For this compound, DFT calculations can be used to determine a variety of properties, including the optimized molecular geometry, the distribution of electron density, and the energies of the molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. By analyzing the shapes and energies of these orbitals for this compound, researchers can predict which parts of the molecule are most likely to be involved in chemical reactions and interactions with biological targets.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, which are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the N-H groups would be regions of positive potential, acting as hydrogen bond donors. This information is invaluable for predicting how the molecule will interact with its biological target.

Below is a hypothetical data table illustrating the kind of information that could be generated for this compound using quantum chemical calculations.

| Computational Method | Parameter | Predicted Value | Significance |

| DFT | HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| DFT | LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| DFT | HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| MEP | Minimum Potential | -0.045 a.u. | Identifies likely hydrogen bond acceptor sites |

| MEP | Maximum Potential | 0.052 a.u. | Identifies likely hydrogen bond donor sites |

Cheminformatics and Machine Learning Approaches for Activity Prediction and Virtual Screening

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. In conjunction with machine learning, these approaches can be used to predict the biological activity of new compounds and to screen large virtual libraries of molecules to identify promising drug candidates.

Activity Prediction: If a dataset of known compounds with measured biological activity against a particular target is available, machine learning models can be trained to identify the chemical features that are most important for activity. These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then be used to predict the activity of new, untested compounds like this compound. This allows for the prioritization of compounds for synthesis and experimental testing.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of virtual compounds for molecules that are likely to bind to a specific biological target. This can be done using either ligand-based or structure-based methods. In a ligand-based approach, a model of a known active ligand is used to find other molecules with similar properties. In a structure-based approach, the three-dimensional structure of the target protein is used to dock and score potential ligands. For this compound, virtual screening could be used to identify potential biological targets or to find other molecules with similar predicted activity.

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods can be employed. These methods rely on the principle that molecules with similar shapes and chemical features are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to bind to a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. By aligning a set of known active molecules, a pharmacophore model can be generated that captures the common features responsible for their activity. This model can then be used as a 3D query to search for new molecules, such as this compound, that fit the pharmacophore and are therefore likely to be active.

Ligand-Based Drug Design: Starting from a known active molecule, new analogs can be designed by making modifications to its chemical structure. The goal is to improve properties such as potency, selectivity, and pharmacokinetic profile. For this compound, ligand-based design could involve modifying the acetyl or carboximidamide groups, or substituting the piperazine ring, to explore the structure-activity relationships and optimize its biological activity. Computational tools can be used to predict the effects of these modifications before the new compounds are synthesized.

Synthesis and Evaluation of Advanced Derivatives and Prodrug Strategies for 4 Acetylpiperazine 1 Carboximidamide

Design and Synthesis of Bioisosteric Analogues

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that has similar steric and electronic properties, with the aim of modulating the compound's activity and physicochemical characteristics. For 4-Acetylpiperazine-1-carboximidamide, bioisosteric modifications can be envisioned for both the acetyl group and the carboximidamide moiety.

The acetyl group could be replaced by other acyl groups or bioisosteres such as sulfonyl groups to alter electronic and lipophilic character. The carboximidamide group, a key feature for potential interactions with biological targets, presents numerous opportunities for bioisosteric replacement. Classical and non-classical bioisosteres for the guanidine (B92328) group include ureas, thioureas, and various five-membered heterocyclic rings like triazoles or tetrazoles. These replacements can fine-tune the pKa of the basic group, influencing its ionization state at physiological pH and its interaction with target proteins.

A hypothetical series of bioisosteric analogues of this compound is presented below, illustrating potential modifications and their predicted impact on key properties.

| Compound | Modification | Rationale | Predicted Outcome |

| Analog 1a | Replacement of acetyl with a cyclopropanecarbonyl group | Introduce rigidity and alter metabolic stability | Potential for increased potency and improved metabolic profile |

| Analog 1b | Replacement of carboximidamide with a 1H-tetrazol-5-yl group | Mimic the acidic proton of the protonated guanidine while increasing lipophilicity | Altered receptor binding and improved cell permeability |

| Analog 1c | Replacement of the piperazine (B1678402) ring with a homopiperazine (B121016) ring | Increase flexibility and alter the distance between functional groups | Potential for new binding interactions and modified selectivity |

| Analog 1d | Replacement of the acetyl group with a methanesulfonyl group | Modify hydrogen bonding capacity and electronic properties | Enhanced enzymatic stability and altered target affinity |

This table is illustrative and based on general medicinal chemistry principles.

The synthesis of such analogues would typically involve the reaction of the appropriately substituted piperazine precursor with the desired acylating or guanylating agent, or the construction of the heterocyclic bioisostere.

Scaffold Hopping and Lead Optimization Efforts

Scaffold hopping is a lead optimization strategy that aims to identify novel core structures (scaffolds) while retaining the essential pharmacophoric features of the original lead compound. This approach can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, and novel intellectual property. For this compound, the piperazine ring serves as the central scaffold.

Scaffold hopping efforts could involve replacing the piperazine core with other cyclic diamines or bicyclic structures that maintain a similar spatial arrangement of the acetyl and carboximidamide groups. researchgate.net Examples of potential replacement scaffolds include diazabicycloalkanes, such as 3,8-diazabicyclo[3.2.1]octane, or spirocyclic diamines. researchgate.net These new scaffolds can offer different conformational preferences and vector orientations for the substituents, potentially leading to improved interactions with the biological target. cambridgemedchemconsulting.com

A key aspect of scaffold hopping is the design and synthesis of these new core structures, which often requires multi-step synthetic sequences. The subsequent derivatization with the acetyl and carboximidamide functionalities, or their bioisosteres, would follow established synthetic protocols.

| Scaffold | Rationale for Hopping | Key Synthetic Challenge | Potential Advantage |

| 3,8-Diazabicyclo[3.2.1]octane | Introduces conformational rigidity and a different vector orientation of substituents. researchgate.net | Stereoselective synthesis of the bicyclic core. | Improved target selectivity and reduced off-target effects. |

| 1,4-Diazepane | Provides a more flexible seven-membered ring system. | Ring-closing metathesis or reductive amination strategies. | Exploration of larger binding pockets and altered pharmacokinetics. |

| Spiro[3.3]heptane-2,6-diamine | Presents a rigid and structurally novel core with precise substituent positioning. | Multi-step synthesis of the spirocyclic diamine. | Novel intellectual property and potentially improved physicochemical properties. |

This table presents hypothetical scaffold hopping strategies based on known drug discovery approaches.

Exploration of Conformationally Constrained Analogues

Introducing conformational constraints into a flexible molecule like this compound can lock it into a bioactive conformation, leading to increased potency and selectivity. nih.gov The piperazine ring in this compound can adopt multiple chair and boat conformations, and constraining this flexibility can be a powerful optimization strategy.

Conformational constraint can be achieved by incorporating the piperazine ring into a bridged or fused ring system. For example, the synthesis of derivatives containing a 2,5-diazabicyclo[2.2.1]heptane core would rigidly fix the relative positions of the substituents. Another approach is to introduce bulky substituents on the piperazine ring, which would favor a particular conformation.

The design of these constrained analogues is often guided by computational modeling to predict the likely bioactive conformation. The synthesis of these rigid structures can be challenging and typically involves specialized synthetic methodologies.

| Constrained Analog | Method of Constraint | Intended Effect | Potential Outcome |

| Analog 3a | Incorporation of an ethylene (B1197577) bridge between C2 and C5 of the piperazine ring | Locks the ring in a specific conformation | Increased binding affinity due to pre-organization for the target |

| Analog 3b | Fusion of a cyclopropane (B1198618) ring across the C2-C3 bond of the piperazine | Restricts bond rotation and alters ring pucker | Enhanced selectivity for the target receptor subtype |

| Analog 3c | Introduction of a gem-dimethyl group at C2 of the piperazine ring | Steric hindrance favors a specific chair conformation | Improved metabolic stability and receptor selectivity |

This table is a conceptual representation of conformationally constrained analogues.

Development of Prodrugs for Enhanced Biological Performance

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov This strategy is often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.gov The highly polar carboximidamide (guanidine) group in this compound can limit its oral bioavailability due to poor membrane permeability.

A prodrug approach for this compound would involve masking the polar guanidine functionality with a promoiety that is cleaved in vivo to release the active parent drug. Several strategies have been developed for guanidine-containing compounds. One approach is the formation of a cyclic diimide from the guanidine group, which increases lipophilicity and allows for passive diffusion across cell membranes. nih.govacs.org These cyclic diimides can be designed to be hydrolyzed back to the guanidine under physiological conditions. nih.govacs.org

Another strategy involves the acylation of the guanidine group to form a less basic and more lipophilic derivative. The choice of the acyl group can be tailored to control the rate of hydrolysis and release of the active drug.

| Prodrug Strategy | Promoiety | Activation Mechanism | Expected Improvement |

| Guanidine Cyclic Diimide Formation | Succinic or phthalic anhydride (B1165640) derived moieties | Hydrolysis under physiological pH | Enhanced oral absorption and bioavailability. nih.govacs.org |

| N-Acylation of Guanidine | Pivaloyloxymethyl (POM) group | Enzymatic (esterase) cleavage followed by spontaneous release | Improved cell permeability and potential for targeted delivery |

| Amino Acid Conjugation | L-Valine ester | Transport via peptide transporters (e.g., PEPT1) and subsequent enzymatic cleavage | Increased intestinal absorption. nih.gov |

This table outlines potential prodrug strategies for guanidine-containing compounds.

The successful implementation of these advanced derivative and prodrug strategies could significantly enhance the therapeutic potential of this compound, leading to the development of a more effective and safer drug candidate.

Emerging Research Applications and Future Directions for 4 Acetylpiperazine 1 Carboximidamide Based Compounds

Development as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, enabling researchers to study its function in cellular or organismal systems. researchgate.net The development of probes derived from the 4-acetylpiperazine-1-carboximidamide scaffold is an emerging area of interest. The inherent structural features of this compound allow for systematic modification to optimize potency, selectivity, and physicochemical properties required for a high-quality chemical probe.

Researchers can utilize derivatives of this scaffold to investigate complex biological processes. By modifying the piperazine (B1678402) or acetyl groups, new molecules can be synthesized to target specific enzymes, receptors, or protein-protein interactions. nih.gov For example, a probe based on this structure could be used to explore signaling pathways implicated in disease, such as the JAK-STAT signaling pathway, or to understand the mechanics of autophagy. nih.gov These tools are crucial for validating new drug targets, dissecting cellular mechanisms, and facilitating phenotypic screening to discover compounds with novel modes of action. researchgate.netnih.gov The iterative chemical enhancement of biologically active molecules is key to creating these tailor-made probes for interrogating target pharmacology. researchgate.net

Potential in Targeted Therapeutic Development (e.g., Autoimmune Diseases, Cancer, Neurodegeneration)

The this compound framework is a valuable starting point for the design of targeted therapeutics. The piperazine ring is a common feature in many approved drugs, and the carboximidamide group can participate in key binding interactions with biological targets.

In oncology, research has focused on developing hybrids that incorporate the carboximidamide moiety to create multi-targeted agents. A notable example is a series of piperine-carboximidamide hybrids designed as cytotoxic agents targeting multiple kinases involved in cancer proliferation, such as EGFR, BRAF, and CDK2. nih.gov The presence of the carboximidamide group was found to be essential for the activity of these compounds. nih.gov Several of these hybrids demonstrated potent antiproliferative effects against various human cancer cell lines. nih.gov

| Compound | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| VIc | EGFR | 96-127 nM |

| VIf | EGFR | 96-127 nM |

| VIf | BRAFV600E | 49 nM |

| VIg | EGFR | 96-127 nM |

| VIi | EGFR | 96-127 nM |

| VIk | EGFR | 96-127 nM |

| VIk | BRAFV600E | 40 nM |

| VIk | CDK2 | 12 nM |

While direct studies on autoimmune diseases are less established, the roles of kinases like IRAK4 in inflammatory signaling suggest that inhibitors based on this scaffold could be relevant. nih.gov Similarly, in neurodegeneration, the ability to design brain-penetrant molecules makes the piperazine scaffold attractive for targeting central nervous system disorders. nih.gov The development of specific kinase or enzyme inhibitors could offer new therapeutic strategies for these complex diseases.

Application in Imaging Agents (e.g., PET Imaging for Enzyme Activity)

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the non-invasive visualization and quantification of biological processes in vivo. rsc.org The piperazine scaffold is frequently used in the development of radiopharmaceuticals for brain imaging due to its favorable properties. nih.gov

Derivatives of this compound can be modified for use as PET imaging agents. This typically involves incorporating a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), into the molecule. For instance, researchers have successfully synthesized a PET agent containing a [¹¹C]methylpiperazin-1-yl group to image the activity of the Interleukin-1 receptor-associated kinase 4 (IRAK4) enzyme, which is implicated in neuroinflammation. nih.gov The synthesis involved N-[¹¹C]methylation of a precursor molecule, demonstrating a viable pathway for radiolabeling such compounds. nih.gov These imaging agents can be invaluable for diagnosing diseases, monitoring disease progression, and assessing the efficacy of new drugs in preclinical and clinical trials. rsc.org

Exploration in Neglected Tropical Diseases and Antimicrobial Research

The piperazine core is a well-established pharmacophore in antimicrobial and anthelmintic agents. ijbpas.com Consequently, derivatives of this compound are being explored for their potential to combat bacterial infections and neglected tropical diseases (NTDs).

In the area of antimicrobial research, numerous studies have synthesized and evaluated piperazine derivatives against a range of pathogens. Novel 1-benzhydryl-piperazine carboxamides have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Other research has focused on developing piperazine-based compounds to inhibit specific bacterial enzymes, such as enoyl-ACP reductase, which is essential for fatty acid synthesis in bacteria like E. coli. mdpi.com Furthermore, piperazine-based phthalimide (B116566) derivatives have demonstrated significant antibacterial activity against the superbug MRSA (Methicillin-resistant Staphylococcus aureus). researchgate.net

| Derivative Class | Target Pathogen(s) | Key Finding | Reference |

|---|---|---|---|

| 1-Benzhydryl-piperazine benzamides | S. aureus, E. coli, P. aeruginosa | Showed potent antimicrobial activities compared to streptomycin. | nih.gov |

| N,N′-bis(1,3,4-thiadiazole) Piperazines | E. coli (Gram-negative) | Significant activity against Gram-negative strains, probable enoyl-ACP reductase inhibitors. | mdpi.com |

| Piperazine-based phthalimides | MRSA (superbug) | Derivative 5e showed outstanding anti-MRSA activity. | researchgate.net |

For NTDs, which disproportionately affect the world's poorest populations, there is a critical need for new, safe, and effective treatments. nih.govbayer.com The development of novel chemical entities is a priority. nih.gov Scaffolds like this compound provide a foundation for discovering drugs against protozoan parasites responsible for diseases such as Chagas disease and leishmaniasis. Host-directed therapies, which target host pathways required by the pathogen, are a promising approach, and probes based on this scaffold could help identify such pathways. nih.gov

Integration with Multi-omics Data for Systems-Level Understanding

Modern drug discovery and biomedical research increasingly rely on a systems-level approach, integrating multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) to understand complex biological processes holistically. nih.gov This multi-omics approach is crucial for elucidating the mechanism of action of new compounds, identifying biomarkers for patient stratification, and predicting drug response. nih.govnih.gov

When studying a new compound derived from the this compound scaffold, multi-omics data integration can provide deep insights. researchgate.net For example, treating cancer cells with a novel derivative and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the specific pathways perturbed by the compound. nih.gov This approach helps to move beyond a single-target view and understand the broader cellular response. frontiersin.org Tools and methods have been developed to integrate these diverse data types, allowing researchers to identify molecular subtypes of diseases and predict potential drug drivers. nih.govnih.gov The application of these integrative analysis techniques will be essential for fully characterizing the biological effects of this class of compounds and accelerating their translation into clinical applications.

Q & A

Q. What are the standard synthetic routes for 4-Acetylpiperazine-1-carboximidamide, and what key reagents are involved?

this compound is typically synthesized via multi-step reactions involving piperazine ring formation and subsequent functionalization. A common approach includes:

- Piperazine Ring Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to form the core structure .

- Acetylation and Functionalization : Introducing the acetyl group via nucleophilic substitution or coupling reactions using reagents like acetyl chloride or anhydrides. Carboximidamide groups are added using amidine-forming agents (e.g., cyanamide derivatives) under controlled pH .

- Purification : Column chromatography or recrystallization is employed to achieve >95% purity, validated by HPLC .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation. Work in a fume hood due to potential toxic fume release during reactions .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Stability tests indicate decomposition above 40°C, producing CO, CO₂, and nitrogen oxides .

- Disposal : Follow EPA guidelines for organic amines; neutralize with dilute acid before incineration .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation : Use -NMR (δ 2.3–3.1 ppm for piperazine protons) and FT-IR (C=O stretch at ~1650 cm⁻¹) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns; retention time ~8.2 min under gradient elution .

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z = 199.2) for molecular weight validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives?

- Reagent Ratios : Use a 1.2:1 molar excess of acetylating agents to minimize side products.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but require post-reaction dialysis to remove residuals .

- Case Study : A 2021 study achieved 82% yield by coupling microwave-assisted synthesis (100°C, 30 min) with in-situ pH monitoring .

Q. How should contradictions in spectral data or bioactivity results be addressed?

- Spectral Discrepancies : Cross-validate with alternative techniques (e.g., -NMR or X-ray crystallography) to resolve peak overlaps .

- Bioactivity Variability : Control for stereochemistry (chiral HPLC) and assess batch-to-batch consistency. For example, a 2020 study attributed conflicting IC₅₀ values (5–50 µM) to residual solvent effects .

Q. What strategies mitigate decomposition during long-term stability studies?

Q. How can in vitro assays be designed to evaluate its mechanism of action?

- Target Identification : Use SPR (surface plasmon resonance) to screen for binding to kinases or GPCRs, common targets for piperazine derivatives .

- Pathway Analysis : Pair RNA-seq (post-treatment) with KEGG pathway enrichment to identify modulated pathways (e.g., MAPK/ERK) .

- Controls : Include structurally similar analogs (e.g., 4-methylpiperazine derivatives) to isolate pharmacophore effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.